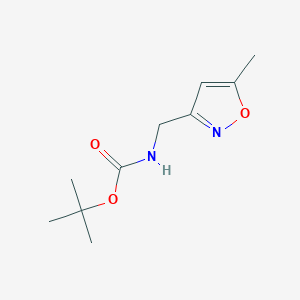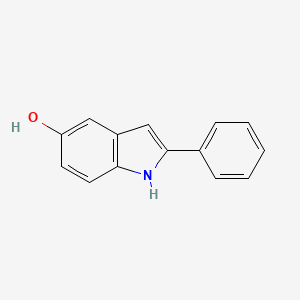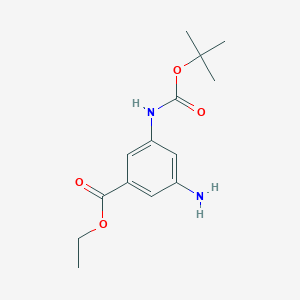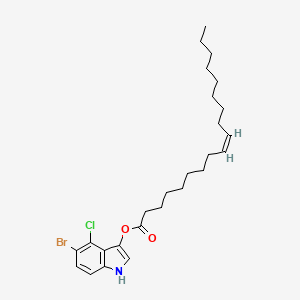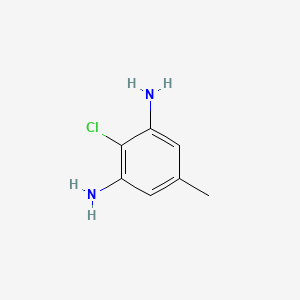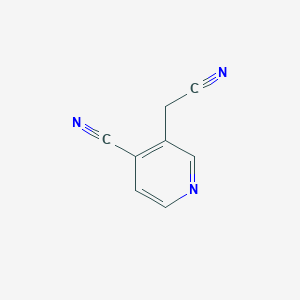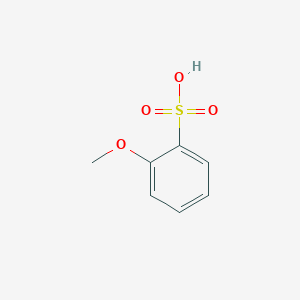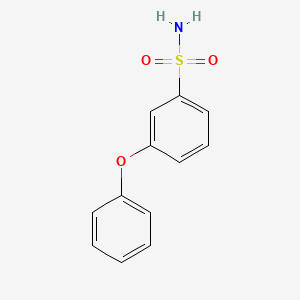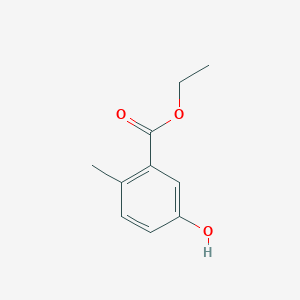
Ethyl 5-hydroxy-2-methylbenzoate
Descripción general
Descripción
Ethyl 5-hydroxy-2-methylbenzoate is a chemical compound with the formula C10H12O3 . It is also known as Ethyl 2-Hydroxy-5-Methylbenzoate .
Chemical Reactions Analysis
Specific chemical reactions involving this compound are not clearly mentioned in the available resources .Physical And Chemical Properties Analysis
This compound has a molecular weight of 180.20 . Its density is 1.136g/cm3 . The boiling point is not clearly mentioned in the available resources .Aplicaciones Científicas De Investigación
UV Filter Research
Ethyl 5-hydroxy-2-methylbenzoate, as a compound related to esters of hydroxybenzoic acid, can be linked to research on UV filters like 2-ethylhexyl salicylate (EHS). EHS is extensively used in sunscreens and personal care products. Studies have focused on its human toxicokinetic data to assess exposure risk and environmental impact. Metabolism and urinary metabolite excretion after oral EHS doses were examined, identifying specific metabolites and their excretion patterns, aiding in risk assessment of such compounds (Bury et al., 2019).
Synthesis and Chemical Properties
This compound is closely related to compounds used in the synthesis of various chemicals. For instance, efficient and commercially viable synthesis processes have been developed using similar hydroxybenzoic acid esters for creating key intermediates in pharmaceuticals, demonstrating the compound’s relevance in synthetic chemistry (Salman et al., 2002).
Anticancer Research
Compounds derived from ethyl paraben, which is structurally similar to this compound, have been studied for their anticancer properties. These studies involve synthesizing and characterizing novel hydrazide-hydrazones from ethyl paraben and evaluating their cytotoxic activity on liver cancer cell lines, providing insights into potential therapeutic applications (Han et al., 2020).
Environmental Impact and Degradation
Research on the photodegradation of parabens, including ethyl paraben, explores their environmental fate. Studies on photochemical degradation using ultraviolet C lamps in the presence of hydrogen peroxide offer insights into degradation kinetics and by-products. This is crucial for understanding the environmental impact of such compounds (Gmurek et al., 2015).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 5-hydroxy-2-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-3-13-10(12)9-6-8(11)5-4-7(9)2/h4-6,11H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMYBSGFZNTXAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



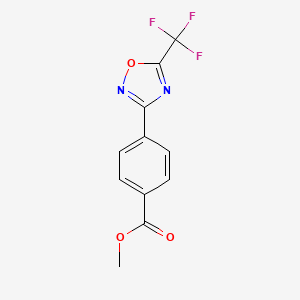
![1-[(3-Fluoro-4-methoxyphenyl)methyl]piperidin-4-amine](/img/structure/B3261270.png)
